molecular formula C17H18N2 B3163684 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine CAS No. 885462-88-4

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine

Cat. No.: B3163684
CAS No.: 885462-88-4
M. Wt: 250.34 g/mol
InChI Key: LXEAIMHQRXRIGO-UHFFFAOYSA-N
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Description

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine is a chiral spirobiindene derivative with two amine groups at the 7,7'-positions. Its rigid spirocyclic framework and stereogenic center (S-configuration) make it a promising ligand for asymmetric catalysis and chiral material synthesis. The compound has a molecular formula of C₁₇H₁₈N₂, a molecular weight of 250.34 g/mol, and a CAS number of 546288-88-4 .

Properties

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-4,4'-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAIMHQRXRIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)N)C4=C1C=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673039
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885462-88-4
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction between an appropriate diene and dienophile, followed by a series of reduction and cyclization steps.

    Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions, often using reagents such as ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Asymmetric Catalysis

Overview : The compound has been extensively studied for its role as a chiral catalyst in asymmetric synthesis. Its unique spirobiindene structure provides a rigid framework that enhances enantioselectivity in various reactions.

Catalytic Applications :

  • Fischer Indole Synthesis : The compound has been utilized in catalytic asymmetric Fischer indole syntheses, where it facilitates the formation of 1,4-diketones with high yields and enantioselectivities. The rigidity of the spirobiindene structure allows for effective π-interactions with reaction intermediates, optimizing the catalytic process .
  • Mannich Reaction : Research indicates that (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine can serve as a catalyst for the Mannich reaction involving aryl imines and silyl ketene acetals. This application has shown promising results in terms of yield and selectivity .

Medicinal Chemistry

Pharmaceutical Development : The compound's chiral properties make it a valuable intermediate in the synthesis of biologically active compounds. For instance:

  • Analgesics and Antidepressants : It has been explored as a precursor for synthesizing compounds like tapentadol and sertraline, which are used as analgesics and antidepressants respectively. The ability to create enantiomerically pure compounds is crucial for pharmaceutical efficacy and safety .

Material Science

Organic Electronics : Recent studies have highlighted the potential of this compound in organic electronic applications. Its structural characteristics are advantageous for developing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's luminescent properties contribute to its effectiveness in these applications .

Case Studies

Study Application Findings
Breding et al.Asymmetric CatalysisDemonstrated high enantioselectivity in Fischer indole synthesis using the compound as a catalyst .
Dolling et al.Pharmaceutical SynthesisAchieved significant yields (up to 95%) in the synthesis of (+)-indacrinone using chiral auxiliary derived from the compound .
Lumtec ResearchMaterial ScienceIdentified potential use in OLEDs with favorable thermal stability and luminescence properties .

Mechanism of Action

The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirobiindene Diols: 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol

  • Structure & Functionality : Replaces the amine groups with hydroxyl (-OH) groups (CAS: 223137-87-9 , C₁₇H₁₆O₂) .
  • Applications: Widely used in asymmetric catalysis. For example, (S)-SPINOL (spirobiindene diol) achieved 90% enantiomeric excess (ee) in Cu-catalyzed fluorinated amine synthesis .
  • Key Differences :
    • Reactivity : The diol’s hydroxyl groups participate in hydrogen bonding, enhancing coordination with Lewis acids like Cu(I) .
    • Stability : The diol is stable at room temperature, unlike the diamine, which requires inert storage .
    • Synthetic Utility : Diols are precursors for phosphorylated derivatives (e.g., (S)-BI-DIME phosphate, used in metal-organic frameworks) .

Substituted Spirobiindene Derivatives

a) 6,6'-Diaryl Derivatives
  • Example : (1R)-6,6'-Di-9-anthracenyl-spirobiindene-diol (CAS: 1345628-15-0 ) .
  • Impact of Substituents : Bulky anthracenyl groups increase steric hindrance, improving enantioselectivity in reactions requiring large chiral pockets .
  • Comparison : The diamine’s amine groups offer stronger Lewis basicity compared to diols, enabling alternative metal coordination (e.g., with Pd or Rh) .
b) Methyl-Substituted Derivatives
  • Example : (R)-6,6'-Dimethyl-spirobiindene-diol (CAS: 930784-54-6 ) .
  • Electronic Effects : Methyl groups donate electron density, altering the electronic environment of the aromatic rings.
  • Solubility: Methyl groups enhance lipophilicity, improving solubility in non-polar solvents compared to the parent diamine .

Tetramethyl-Spirobiindene Diol

  • Example : (1R)-3,3,3',3'-Tetramethyl-spirobiindene-diol (CAS: 2244617-79-4 ) .
  • Steric Effects : Tetramethyl groups create a highly rigid, electron-rich framework, favoring reactions sensitive to steric bulk (e.g., C–H activation) .
  • Contrast with Diamine : The diamine’s NH₂ groups provide nucleophilic sites absent in methylated diols, enabling covalent functionalization (e.g., imine formation) .

Binaphthyl Derivatives (BINOL/BINAM)

  • Example: 1,1'-Bi-2-naphthol (BINOL) and 1,1'-Binaphthyl-2,2'-diamine (BINAM).
  • Structural Differences: BINOL/BINAM lack the spirocyclic bridge, resulting in greater conformational flexibility .
  • Catalytic Performance: Enantioselectivity: SPINOL-based catalysts often outperform BINOL in asymmetric fluorination (90% ee vs. <80% ee for BINOL) due to enhanced rigidity . Substrate Scope: BINOL derivatives are more established in industrial settings (e.g., Suzuki-Miyaura coupling), while spirobiindene diamines are emerging in niche applications .

Biological Activity

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine, identified by its CAS number 223259-63-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on various studies, including in vitro and in vivo experiments.

  • Molecular Formula : C17H16N2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 223259-63-0
  • Solubility : Moderately soluble in water (0.00899 mg/ml) and other organic solvents.

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various molecular targets:

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies have demonstrated that it can significantly reduce the viability of aggressive cancer cells such as MDA-MB-231 by up to 55% at a concentration of 10 μM after three days of treatment .
  • Inhibition of Angiogenesis : It has been suggested that this compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis. This is likely mediated through the inhibition of thymidine phosphorylase, a pro-angiogenic factor .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Effectiveness
SW48010Moderate growth inhibition
SW6208Significant inhibition
PC312Moderate inhibition

These findings indicate that the compound is particularly effective against colon and prostate cancer cell lines.

In Vivo Studies

In vivo studies further support the antitumor potential of this compound. In xenograft models using nude mice inoculated with MDA-MB-231 cells:

  • Dosage : Administered at 20 mg/kg daily.
  • Outcome : Tumor growth was significantly inhibited compared to control groups, with well-tolerated side effects observed .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to its molecular structure have been explored to enhance potency and selectivity against specific targets.

Key findings from SAR studies include:

  • Substitution patterns on the spirobi[indene] core influence binding affinity to target receptors.
  • The presence of amine groups enhances interactions with biological targets involved in tumor progression.

Case Studies

One notable case study involved the use of this compound as a potential therapeutic agent for treating triple-negative breast cancer. The study highlighted:

  • Patient Response : Patients exhibited reduced tumor size after treatment.
  • Side Effects : Minimal adverse effects were reported.

Q & A

Q. What are the optimal synthetic routes for (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine, and how does enantiomeric purity affect reproducibility?

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use ¹H/¹³C NMR to confirm the spirocyclic structure. For example:

  • ¹H NMR (CDCl₃) : δ 7.03 (d, 2H, aromatic), 6.70 (dd, 2H), 2.34 (m, 4H, CH₂), 1.59 (s, 6H, CH₃) .
  • HPLC with chiral columns (e.g., Daicel CHIRALPAK®) ensures enantiomeric excess .

Q. What purification methods are effective for removing byproducts like 3,3'-disubstituted isomers?

Sequential solvent recrystallization (e.g., toluene/ethanol) removes linear byproducts. Flash chromatography (silica gel, hexane/EtOAc 5:1) isolates the spirocyclic product with >97% purity .

Advanced Research Questions

Q. How does the spirobiindene scaffold influence enantioselectivity in transition-metal catalysis?

The rigid spiro backbone creates a chiral pocket that enhances stereochemical control in Rh- or Ru-catalyzed reactions. For instance, (S)-spirobiindene-diamine ligands enable >90% e.e. in asymmetric hydrosilylation of 1,6-enynes by restricting metal coordination geometry . Computational studies (DFT) show the dihedral angle between indene units (85–90°) dictates steric hindrance .

Q. What analytical techniques resolve contradictions in enantiomeric excess (e.e.) measurements between HPLC and polarimetry?

Discrepancies arise from solvent-dependent optical rotation. Cross-validate using:

  • Chiral HPLC (Daicel OD-H column, hexane/i-PrOH 90:10).
  • Vibrational Circular Dichroism (VCD) for absolute configuration .
  • X-ray crystallography to correlate crystal packing with optical activity .

Q. Can this compound be functionalized for metal-organic framework (MOF) synthesis?

Yes. The diamine groups coordinate to metals (e.g., Fe³⁺, Ni²⁺) to form chiral MOFs. Post-synthetic modification with trifluoromethyl or nitro groups (via Buchwald-Hartwig amination) enhances porosity and CO₂ adsorption capacity .

Functionalization Example :

  • Step 1 : Nitration (HNO₃/H₂SO₄) at C-5/C-5' positions.
  • Step 2 : Pd-catalyzed coupling with arylboronic acids .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

  • Density Functional Theory (DFT) : Models transition states in asymmetric hydrogenation.
  • Molecular Dynamics (MD) : Simulates ligand-metal interactions in solvent environments.
  • Software : Gaussian 16 (B3LYP/6-31G*) for geometry optimization .

Methodological Guidelines for Data Contradictions

Q. How to address inconsistent yields in spirocyclization reactions?

  • Variable Control : Trace moisture degrades acid catalysts (e.g., triflic acid). Use inert atmosphere (N₂/Ar) .
  • Byproduct Analysis : Monitor linear oligomers via LC-MS. Adjust catalyst loading (5–10 mol%) to suppress polymerization.

Q. Why do enantioselectivities drop in polar solvents?

Polar solvents (e.g., DMF) disrupt the ligand’s chiral environment. Use aprotic solvents (toluene, THF) to maintain rigidity. Solvent-free conditions under ball milling improve e.e. by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Reactant of Route 2
Reactant of Route 2
(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine

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